2-Methyl-2-phenoxypropanal

Description

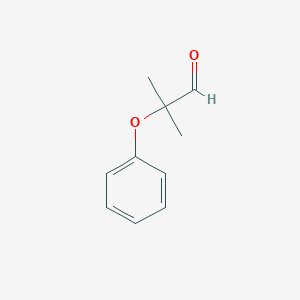

Its molecular formula is likely C₁₀H₁₂O₂, comprising a propanal backbone substituted with a methyl group and a phenoxy moiety. This compound is structurally distinct due to its aldehyde functional group, which imparts reactivity in nucleophilic additions and oxidation reactions.

Properties

IUPAC Name |

2-methyl-2-phenoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZNKWWKZJJGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenoxypropanal can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanal with phenol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the phenoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxypropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methyl-2-phenoxypropanoic acid.

Reduction: Formation of 2-methyl-2-phenoxypropanol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-2-phenoxypropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenoxypropanal involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic oxidation and reduction processes, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Findings :

Reactivity Differences: The aldehyde group in this compound renders it more reactive toward nucleophiles (e.g., Grignard reagents) compared to carboxylic acid derivatives like 2-(2-Methoxyphenyl)-2-methylpropanoic acid, which are more stable and less prone to oxidation. Acid chlorides (e.g., 2-Methyl-2-phenylpropanoyl chloride) exhibit higher electrophilicity than aldehydes, making them suitable for acylations ().

Safety and Handling: 2-(2-Methoxyphenyl)-2-methylpropanoic acid is classified as non-hazardous under GHS (), suggesting that analogs with carboxylic acid groups may have lower toxicity compared to aldehydes or acid chlorides.

Pharmaceutical Relevance: Phenoxypropanol derivatives (e.g., 1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol) are noted as impurities in pharmaceutical standards (), highlighting the importance of structural analogs in drug development and quality control.

Biological Activity

2-Methyl-2-phenoxypropanal is an organic compound that has garnered attention for its potential biological activities. Understanding its interactions at the molecular level and its effects on biological systems is crucial for exploring its applications in pharmaceuticals and other fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄O

- IUPAC Name : this compound

- Molecular Weight : Approximately 174.23 g/mol

The compound features a phenoxy group attached to a propanal backbone, which contributes to its unique properties and biological activities.

Research indicates that this compound exhibits various biological activities, including:

- Neurotransmitter Interaction : It has been shown to interact with neurotransmitter systems, particularly through trace amine-associated receptor 1 (TAAR1). This interaction suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) due to its stimulant properties.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit inhibitory effects against pathogens such as bacteria and viruses. The structural characteristics of this compound may contribute to similar antimicrobial properties .

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as inflammation and cell proliferation, which are critical in various disease states .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- A study investigated the effects of structurally similar compounds on TAAR1 activation, revealing that slight modifications in structure can significantly alter biological potency.

- Another research effort focused on the antimicrobial properties of phenolic compounds, demonstrating that certain derivatives showed promising activity against resistant strains of bacteria .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl(2-methyl-2-phenylpropyl)amine | Stimulant effects on neurotransmitter systems | Interaction with TAAR1 |

| N-Methyl-1-phenylethylamine | Higher potency as a stimulant | Less steric hindrance |

| 3-Methyl-1-(4-methoxyphenyl)butan-1-amine | Reduced potency due to increased bulk | Tertiary amine structure |

This table highlights how structural variations affect the biological activities of related compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Amination : Using ammonia or primary amines in a controlled reaction environment.

- Phenolic Coupling : Reacting phenolic compounds with aldehydes under acidic conditions to form the desired structure.

Potential Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a candidate for developing treatments for mood disorders and ADHD.

- Antimicrobial Agents : Due to its potential inhibitory effects on pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.